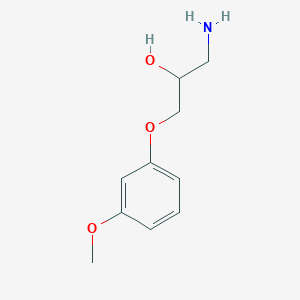

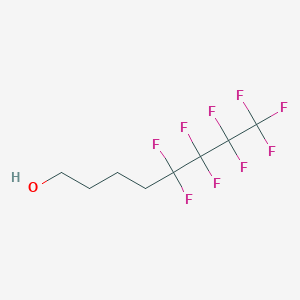

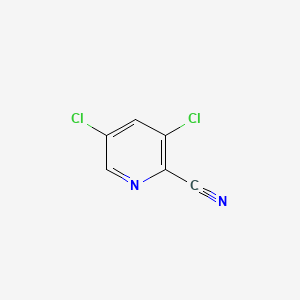

![molecular formula C11H14O4 B1303587 4,7,7-Trimethyl-2,3-dioxo-bicyclo[2.2.1]heptane-1-carboxylic acid CAS No. 69842-14-4](/img/structure/B1303587.png)

4,7,7-Trimethyl-2,3-dioxo-bicyclo[2.2.1]heptane-1-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4,7,7-Trimethyl-2,3-dioxo-bicyclo[2.2.1]heptane-1-carboxylic acid is a bicyclic molecule that contains a carboxylic acid functional group. While the provided papers do not directly discuss this specific compound, they do provide insights into similar bicyclic structures and their chemistry, which can be used to infer some aspects of the compound .

Synthesis Analysis

The synthesis of related bicyclic compounds often involves multi-step reactions with key intermediates. For example, the synthesis of 7-azabicyclo[2.2.1]heptane-1,4-dicarboxylic acid involves a double alkylation step, which could be relevant for the synthesis of the target compound . Similarly, the synthesis of other bicyclic compounds, such as those described in the papers, often involves the use of specific reagents and conditions that could be adapted for the synthesis of 4,7,7-Trimethyl-2,3-dioxo-bicyclo[2.2.1]heptane-1-carboxylic acid .

Molecular Structure Analysis

The molecular structure of bicyclic compounds is often complex due to the presence of multiple rings and substituents. The structure of 4,7-dichlorotricyclo[3.1.1.0^3,6]heptane-2-carboxylic acid, for example, shows close contacts between the carboxyl carbon atom and the carbon atoms of the cage system, which could also be expected in the target compound . The conformational locking observed in the synthesis of GABA analogs using a bicyclo[3.2.0]heptane core could also provide insights into the conformational preferences of the target compound .

Chemical Reactions Analysis

Bicyclic compounds can undergo a variety of chemical reactions. The Mannich condensation used to synthesize nitrogen-containing bicyclic compounds , and the oxidation reactions of dioxabicyclo[2.2.1]heptanes are examples of the types of reactions that could potentially be applied to the target compound. The electrophile-initiated lactonization of a related tricyclic compound also provides a precedent for the types of transformations that the carboxylic acid group in the target compound might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of bicyclic compounds can be influenced by their molecular structure. For instance, the polymerization of 1,3,3-trimethyl-2,7-dioxabicyclo[2.2.1]heptane results in products with varying physical states and molecular weights depending on the reaction conditions . The regio- and stereochemical effects observed in the mass spectra of isomeric bicyclo[3.2.0]heptan-2-one derivatives could also be relevant for understanding the behavior of the target compound under mass spectrometric analysis. Lastly, the infrared, Raman, and NMR spectroscopic analysis of polymorphic forms of a related cyclopentanecarboxylic acid could provide a basis for predicting the spectroscopic properties of the target compound.

Scientific Research Applications

Stereoselective Synthesis and Chiral Auxiliary Applications

- A high-yield synthesis method for diastereomerically pure 2-hydroxy-7,7-dimethylbicyclo[2.2.1]heptane-1-carboxylic acids starting from a closely related compound was developed, highlighting its potential application as chiral auxiliaries (Ishizuka, Kimura, Ishibuchi & Kunieda, 1990).

Chemical Modification and Synthesis Studies

- Facile methylation of enolates of bicyclo[2.2.1]heptane-2,5-dione was studied, showcasing the chemical versatility of bicyclic compounds in synthetic organic chemistry (Werstiuk, Yeroushalmi & Guan-lin, 1992).

- Structural investigations of isomeric dioxolane derivatives of D-camphorquinone reveal the rigid nature of the bicyclo[2.2.1]heptane unit, contributing to insights on molecular design and packing patterns (Clegg, Golding, King & Maude, 1995).

Enantioselective Synthesis and Catalytic Applications

- Enantioselective synthesis of bicyclic amino acid derivatives via Aza-Diels-Alder reactions in aqueous solution was achieved, demonstrating the compound's potential in asymmetric synthesis (Waldmann & Braun, 1991).

- Bicyclic isocyanates and bioisosteric 1,3-disubstituted ureas were synthesized from the corresponding carboxylic acids, indicating applications in medicinal chemistry and drug design (Burmistrov, D’yachenko, Rasskazova & Butov, 2019).

properties

IUPAC Name |

4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O4/c1-9(2)10(3)4-5-11(9,8(14)15)7(13)6(10)12/h4-5H2,1-3H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFGSQXUNSUJWPZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2(CCC1(C(=O)C2=O)C(=O)O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10377876 |

Source

|

| Record name | 4,7,7-Trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10377876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,7,7-Trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxylic acid | |

CAS RN |

69842-14-4 |

Source

|

| Record name | 4,7,7-Trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10377876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

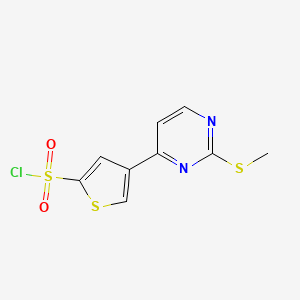

![1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidine-4-carboxylic acid](/img/structure/B1303564.png)

![3-Hydroxy-4,7,7-trimethylbicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B1303582.png)